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Preventing degradation of 4,6-diethoxy-2-methylPyrimidine during long-term storage
Preventing degradation of 4,6-diethoxy-2-methylPyrimidine during long-term storage
A Guide to Ensuring Long-Term Stability and Preventing Degradation
Introduction
4,6-diethoxy-2-methylpyrimidine is a vital heterocyclic building block in contemporary drug discovery and development. The integrity of this reagent is paramount; its degradation can introduce impurities, compromise reaction yields, and lead to inconsistent experimental outcomes. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand and mitigate the risks of degradation during long-term storage. While specific public data on this exact molecule is limited, the principles outlined here are derived from established chemical knowledge of pyrimidine derivatives and alkoxy-substituted heterocycles.[1][2][3]
Understanding Potential Degradation Pathways
The stability of 4,6-diethoxy-2-methylpyrimidine is primarily threatened by three key chemical processes: hydrolysis, oxidation, and photodegradation. Understanding the causality behind these pathways is the first step toward effective prevention.
Hydrolysis of Ethoxy Groups
The ether linkages of the ethoxy groups are susceptible to cleavage, particularly in the presence of moisture, which can be catalyzed by acidic or basic impurities. This reaction would replace the ethoxy groups with hydroxyl groups, forming mono- or di-hydroxy pyrimidine impurities.
-
Mechanism: Nucleophilic attack by water on the carbon atom adjacent to the ether oxygen.
-
Catalysts: Trace amounts of acids or bases can significantly accelerate this process.[4]
-
Consequence: Formation of 4-ethoxy-6-hydroxy-2-methylpyrimidine and 4,6-dihydroxy-2-methylpyrimidine, altering the molecule's reactivity and physical properties.
Oxidation of the Pyrimidine Ring and Substituents
The pyrimidine ring and its alkyl substituents can be susceptible to oxidation, especially upon prolonged exposure to atmospheric oxygen.[5][6] This can be exacerbated by light or the presence of metal ion impurities.
-
Mechanism: Free-radical chain reactions initiated by oxygen, often accelerated by light or heat. N-oxidation of the nitrogen atoms in the pyrimidine ring is also a possibility.[7][8]
-
Consequence: Introduction of various oxidized species, such as N-oxides or hydroxylated byproducts, which can be difficult to identify and separate.[9]
Photodegradation
Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV spectrum.[10] The energy from photons can be absorbed by the molecule, promoting electrons to higher energy states and initiating degradation reactions.
-
Mechanism: Light-induced homolytic cleavage of bonds or initiation of photo-oxidative processes. Pyrimidine itself can photolytically decompose into uracil under UV light.[7]
-
Consequence: A complex mixture of degradation products can form, often appearing as discoloration (e.g., yellowing or browning) of the material.[11]
Recommended Long-Term Storage Protocols
To ensure the long-term stability of 4,6-diethoxy-2-methylpyrimidine, a multi-faceted approach to storage is required, focusing on controlling temperature, atmosphere, light, and container integrity.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Low temperatures significantly reduce the kinetic rates of all potential degradation reactions (hydrolysis, oxidation). |
| Atmosphere | Inert Gas Blanket (Nitrogen or Argon) | Displaces oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation.[12][13] |
| Light | Amber Glass or Opaque Containers | Prevents exposure to UV and visible light, mitigating the risk of photodegradation.[14][15] |
| Container | Tightly-Sealed, Borosilicate Glass (Type I) | Minimizes moisture ingress and prevents leaching of impurities from the container material. |
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of 4,6-diethoxy-2-methylpyrimidine.
Q: I've noticed a yellow or brown discoloration in my sample. What does this indicate?
A: Discoloration is a common sign of degradation, often resulting from photodegradation or oxidation.[11] It suggests the formation of chromophoric impurities.
-
Immediate Action:
-
Cease using the material in critical experiments.
-
Transfer a small aliquot into a clean vial and re-analyze its purity using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Preventative Measures:
Q: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present in the initial QC data. How should I proceed?
A: The appearance of new peaks is a clear indication of impurity formation through degradation.
-
Investigation Workflow:
-
Characterize the Impurities: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. A mass difference corresponding to the loss of an ethoxy group and the gain of a hydroxyl group (a difference of -16 Da) would suggest hydrolysis.
-
Forced Degradation Study: To confirm the identity of the degradants, perform a forced degradation study on a small sample of known pure material.[18] Expose it to acidic, basic, oxidative (e.g., H₂O₂), and photolytic stress conditions. Compare the peaks generated in this study to the impurities in your stored sample.
-
Review Storage Conditions: Verify that the material has been stored consistently at the recommended temperature and under an inert atmosphere.
-
Q: The solid material has become clumpy, oily, or has a changed melting point. Is it safe to use?
A: Changes in physical appearance, such as clumping or becoming oily, can indicate the absorption of moisture, which may lead to hydrolysis. A lowered or broadened melting point is a classic sign of impurity presence.
-
Action:
-
Do not use the material. The presence of moisture and potential degradation products makes it unreliable for sensitive applications.
-
Consider drying a small amount of the material under high vacuum (desiccator with P₂O₅) and re-analyzing for purity. However, if hydrolysis has already occurred, this will not reverse the degradation.
-
It is highly recommended to procure a new, validated batch of the compound.
-
Frequently Asked Questions (FAQs)
What is the expected shelf-life of 4,6-diethoxy-2-methylpyrimidine?
The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (frozen, under inert gas, protected from light), the compound should remain stable for several years. However, it is best practice to re-qualify the material (e.g., via HPLC) after 1-2 years of storage or before use in a critical GMP process.
How should I handle the compound when taking a sample from long-term storage?
To maintain the integrity of the bulk material:
-
Allow the container to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Open the container and quickly dispense the required amount in a low-humidity environment or a glove box.
-
Before re-sealing, flush the container headspace with a dry inert gas (nitrogen or argon).[19]
-
Promptly return the container to the recommended cold storage.
Are there any incompatible materials I should avoid storing this compound near?
Yes. Store 4,6-diethoxy-2-methylpyrimidine away from strong acids, strong bases, and oxidizing agents.[20] Vapors from these reagents can permeate storage areas and potentially catalyze degradation over time. Ensure proper segregation of chemicals by hazard class in your storage facility.[21][22]
Visualizations and Diagrams
Key Factors in Preventing Degradation
Caption: Key factors in preventing degradation.
Troubleshooting Workflow for Unexpected Impurities
Caption: Troubleshooting workflow for unexpected impurities.
Experimental Protocols
Protocol 1: Stability Assessment via HPLC-UV
This protocol provides a general method for assessing the purity of 4,6-diethoxy-2-methylpyrimidine. It should be validated for your specific system.[23][24]
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[18]
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm (based on typical pyrimidine absorbance).[23]
-
-
Solution Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of a validated reference standard in a 50:50 mixture of water and acetonitrile. Create working standards by dilution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the primary standard, using the same diluent.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by the area percent method, comparing the area of the main peak to the total area of all peaks.
-
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
-
Protocol 2: Procedure for Inert Gas Blanketing
This protocol describes a standard procedure for replacing the atmosphere in a storage container with an inert gas.
-
Materials:
-
Source of dry, high-purity nitrogen or argon with a regulator.
-
Tubing to direct the gas flow.
-
A long needle or cannula.
-
A second, shorter needle to act as a vent.
-
-
Procedure:
-
Ensure the container cap or septum can be pierced by needles.
-
Insert the long gas inlet needle so its tip is near the bottom of the container's headspace, above the solid material.
-
Insert the shorter vent needle just through the septum.
-
Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). A high flow rate can blow the solid material around.
-
Allow the inert gas, which is denser than air, to fill the container from the bottom up, displacing the lighter air out through the vent needle.
-
After 2-3 minutes of gentle purging, remove the vent needle first, followed by the gas inlet needle.
-
Seal the container tightly and wrap the cap/septum area with Parafilm® for an extra barrier.
-
Place the container in the appropriate cold storage.
-
References
- PubMed. (2013).
- INOX. (2026). Tank Blanketing: Protecting Product Integrity with Inert Gases.
- B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents.
- GasN₂. (2024). Blanketing: protecting the integrity of your products with inert gas.
- Benchchem. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to High- Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Ethoxy-4,6-dihydroxypyrimidine.
- PubMed. (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide.
- Air Products. (n.d.). Packaging, Inerting and Blanketing.
- Air Liquide. (n.d.). Inerting, Blanketing and Purging.
- PMC. (n.d.). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA.
- Evolve. (2021). Evolve's guide to storing lab chemicals safely.
- R Discovery. (2002).
- Cambridge Sensotec. (n.d.). Inert Gas Blanketing.
- Oxford Academic. (n.d.).
- Wikipedia. (n.d.). Pyrimidine.
- CLD. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- RSC Publishing. (n.d.).
- Labforward. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
- ConnectSci. (1980). Pyrimidine N-oxides, III. The oxidation of 5-nitrosopyrimidine-4,6-diamine.
- ResearchGate. (n.d.).
- HSE. (2025). Chemicals - safe use and handling.
- ResearchGate. (n.d.). Degree of photodegradation versus irradiation time (expressed as relative absorbance changes) of heterocyclic compounds (a) and chitosan samples (b) in solution.
- PMC. (n.d.). 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- MDPI. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- PubMed. (n.d.). Acidic hydrolysis of pyrimidine deoxyribonucleotides.
Sources
- 1. 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. connectsci.au [connectsci.au]
- 10. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Bulk Gases in Aerospace Quality Management Systems | INOX Air products Blogs [inoxairproducts.com]
- 13. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 14. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 15. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 16. Packaging, Inerting and Blanketing [airproducts.com.tw]
- 17. Inerting, Blanketing and Purging | Air Liquide in Taiwan [tw.airliquide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 20. hse.gov.uk [hse.gov.uk]
- 21. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 22. labmanageracademy.com [labmanageracademy.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Resolving NMR Peak Overlap in 4,6-diethoxy-2-methylpyrimidine
Technical Support Center: Resolving NMR Peak Overlap in 4,6-diethoxy-2-methylpyrimidine
Welcome to the Advanced NMR Troubleshooting Center. For researchers and drug development professionals working with pyrimidine derivatives, 4,6-diethoxy-2-methylpyrimidine presents unique spectroscopic challenges. Despite its apparent symmetry, the chemical environments of its substituents frequently lead to critical signal overlap with common NMR solvents, moisture, and synthesis impurities.
This guide provides an in-depth, causality-driven approach to resolving these overlaps using advanced spectroscopic techniques, ensuring high-fidelity structural elucidation and quantitative analysis.
Diagnostic Overview: Mapping the Overlap Risk
To effectively resolve spectral interference, we must first map the expected chemical shifts of 4,6-diethoxy-2-methylpyrimidine against common laboratory matrices. The table below summarizes the quantitative data and the physical mechanisms driving these overlaps.
Table 1: Expected NMR Shifts & Primary Overlap Risks
| Proton Environment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Multiplicity | Common Overlap Source | Interference Mechanism |
| C2-CH₃ | ~2.45 | ~25.0 | Singlet | DMSO-d₆ (2.50 ppm) | Direct co-resonance with residual solvent |
| C4/C6 -OCH₂- | ~4.35 | ~62.0 | Quartet | HDO / EtOAc (4.12 ppm) | Chemical shift proximity & hydrogen bonding |
| C4/C6 -CH₃ | ~1.35 | ~14.0 | Triplet | EtOAc (1.26 ppm) | Structural similarity (aliphatic ethoxy group) |
| C5-H | ~5.95 | ~88.0 | Singlet | None typically | N/A (Isolated aromatic region) |
Troubleshooting Decision Workflow
The following logic tree dictates the optimal technique based on the specific region of interference.
Workflow for resolving 1H NMR peak overlap in 4,6-diethoxy-2-methylpyrimidine based on shift.
Frequently Asked Questions (FAQs)
Q1: The C2-methyl singlet is completely obscured in my DMSO-d₆ spectrum. How do I prove its presence without re-synthesizing or purifying the sample?
Causality: The C2-methyl protons resonate near 2.45–2.55 ppm, which is exactly where the residual pentadeuterated DMSO (DMSO-d₅) signal appears. Because the pyrimidine ring is electron-deficient, it slightly deshields the methyl group, pushing it directly under the massive solvent peak. Solution: You have two primary options:
-
2D ¹H-¹³C HSQC: This is the most definitive method. While the protons overlap at 2.5 ppm, the ¹³C chemical shift of the C2-methyl is ~25 ppm, whereas the DMSO carbon is at 39.5 ppm. This orthogonal dispersion cleanly separates the signals in the carbon dimension[1].
-
Aromatic Solvent-Induced Shift (ASIS): Switching the solvent to Benzene-d₆ alters the chemical shifts due to magnetic anisotropy. Benzene molecules align preferentially with the polar nitrogens of the pyrimidine ring, shielding the C2-methyl protons and shifting them away from the 2.5 ppm region[2].
Q2: My ethoxy methylene (-OCH₂-) quartet is overlapping with a broad water peak (HDO) and ethyl acetate impurities. What is the most robust way to resolve this?
Causality: The HDO chemical shift is highly concentration and temperature-dependent, often wandering into the 4.0–4.5 ppm range. Furthermore, ethyl acetate (a common chromatography solvent) contains an ethoxy group that produces a nearly identical multiplet pattern, causing direct structural overlap. Solution: Utilize Pure Shift NMR (PSYCHE) combined with solvent suppression. Pure shift techniques use slice-selective excitation to decouple homonuclear J-couplings, collapsing the broad quartets (~20 Hz wide) into ultra-sharp singlets (~2 Hz wide)[3]. This drastically reduces the spectral footprint of each signal. If the water peak is still dominant, applying a WATERGATE sequence will selectively dephase the water magnetization without destroying the nearby analyte signals[4].
Q3: Can I use Lanthanide Shift Reagents (LSRs) to spread out the signals of this pyrimidine?
Causality: LSRs, such as Eu(fod)₃, coordinate to Lewis basic sites (in this case, the pyrimidine nitrogens or the ethoxy oxygens). The paramagnetic europium ion induces a pseudo-contact shift, spreading out the signals based on their spatial distance from the coordination site[5]. Solution: While technically feasible, it is not recommended as a first-line approach for 4,6-diethoxy-2-methylpyrimidine. LSRs cause significant line broadening, which can obscure the fine splitting of the ethoxy groups. 2D NMR or Pure Shift methods are superior, non-destructive alternatives.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating; each contains an internal check to ensure the physical parameters of the spectrometer are correctly calibrated before data acquisition.
Protocol A: Aromatic Solvent-Induced Shift (ASIS) Method
Purpose: To resolve the C2-methyl peak from aliphatic impurities or DMSO residual peaks.
-
Sample Preparation: Evaporate the current NMR sample (if in a volatile solvent) or prepare a fresh 5–10 mg sample of 4,6-diethoxy-2-methylpyrimidine.
-
Solvent Addition: Dissolve the analyte in 0.6 mL of high-purity Benzene-d₆ (C₆D₆).
-
Spectrometer Calibration (Self-Validation):
-
Lock the spectrometer to the C₆D₆ signal.
-
Perform automated tuning and matching (ATM) on the ¹H channel. Validation: Ensure the tuning curve minimum is perfectly centered at the ¹H resonance frequency to guarantee accurate pulse angles.
-
Shim the magnet (Z1-Z5) until the residual C₆H₆ peak (7.16 ppm) has a line width at half-height (FWHM) of < 1.0 Hz.
-
-
Acquisition: Acquire a standard 1D ¹H spectrum (e.g., zg30 pulse program).
-
Analysis: Compare the new spectrum to the original. The C2-methyl peak will have migrated significantly (often upfield), resolving the overlap[5].
Protocol B: 2D ¹H-¹³C HSQC Acquisition
Purpose: To definitively assign overlapping protons by utilizing the large chemical shift dispersion of ¹³C nuclei[1].
-
Preparation: Ensure sample concentration is at least 10 mg/0.6 mL to obtain good signal-to-noise (S/N) in a reasonable timeframe.
-
Pulse Program Selection: Load a standard multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Parameter Optimization:
-
Set the ¹H spectral width to 0–10 ppm and the ¹³C spectral width to 0–160 ppm.
-
Set the number of increments in the indirect (t₁) dimension to at least 256 to ensure adequate resolution of the carbon chemical shifts.
-
-
Self-Validation Step: Run a quick 1D ¹H projection. Verify that the 90° pulse calibration (P1) is accurate; incorrect pulse widths will lead to severe signal loss in coherence transfer pathways.
-
Execution: Run the experiment. The C2-methyl will appear as a distinct cross-peak at ~2.5 ppm (¹H) / ~25.0 ppm (¹³C), completely isolated from any DMSO or aliphatic impurity cross-peaks.
Protocol C: 1D Pure Shift (PSYCHE) NMR with Solvent Suppression
Purpose: To collapse the ethoxy multiplets into singlets and suppress overlapping water signals[3].
-
Setup: Load the NOESY-presat-PSYCHE pulse sequence (or equivalent pure shift sequence with presaturation/WATERGATE)[4].
-
Parameter Configuration:
-
Set the chirp pulse duration to ~30 ms and the flip angle (β) to an experimentally optimized 20°.
-
If using presaturation for HDO, center the O1 frequency exactly on the water peak (~4.3–4.7 ppm depending on conditions).
-
-
Self-Validation Step: Run a dummy scan with the decoupling turned off to ensure the presaturation power is sufficient to suppress the water peak without bleaching the adjacent ethoxy -OCH₂- signals.
-
Acquisition: Acquire the Pure Shift spectrum. Apply a line broadening of 1–2 Hz during processing to smooth the reconstructed data chunks.
-
Result: The ethoxy quartet at ~4.35 ppm will collapse into a single sharp peak, easily distinguishable from any remaining baseline impurities.
References
-
Title: Solvent Suppression in Pure Shift NMR Source: nih.gov URL:[Link]
-
Title: Pure Shift NMR with Solvent Suppression: A Robust and General Method for Determining Quantitative Metabolic Profiles in Biofluids Source: acs.org URL:[Link]
Sources
Reference Data & Comparative Studies
GC-MS method validation for detecting 4,6-diethoxy-2-methylPyrimidine
GC-MS method validation for detecting 4,6-diethoxy-2-methylPyrimidine
Comparative Guide: GC-MS Method Validation for the Detection of 4,6-Diethoxy-2-methylpyrimidine
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Platform Comparison, Method Development, and ICH Q2(R2) Compliant Validation
Introduction & Analytical Rationale
4,6-Diethoxy-2-methylpyrimidine (CAS: 28824-75-1; MW: 182.22 g/mol ) is a critical pyrimidine derivative frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [1]. In pharmaceutical manufacturing, controlling the purity of such intermediates is paramount, as structurally similar positional isomers (e.g., 2,4-diethoxy-5-methylpyrimidine) and trace synthesis byproducts can propagate through the reaction cascade, ultimately compromising the final API's efficacy and safety.
As a Senior Application Scientist, the most common question I encounter regarding pyrimidine derivatives is: "Why choose Gas Chromatography-Mass Spectrometry (GC-MS) over standard High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?"
The causality behind this choice lies in the molecule's physicochemical properties. The dual ethoxy substitutions render 4,6-diethoxy-2-methylpyrimidine highly volatile and thermally stable, making it an ideal candidate for gas-phase separation. Furthermore, Electron Ionization (EI) in GC-MS provides a highly reproducible, hard-ionization fragmentation pattern. This is critical for distinguishing 4,6-diethoxy-2-methylpyrimidine from its positional isomers—a task where HPLC-UV often fails due to identical chromophores, and where LC-MS/MS (using soft ionization like ESI) may yield identical protonated precursor ions without sufficient distinguishing product ions.
Platform Comparison: GC-MS vs. Alternatives
To objectively justify the analytical platform, we must evaluate the performance metrics across three standard techniques. The data below synthesizes typical performance outcomes for pyrimidine derivative analysis.
Table 1: Performance Comparison of Analytical Platforms for 4,6-Diethoxy-2-methylpyrimidine
| Parameter | GC-MS (EI-SIM) | LC-MS/MS (ESI-MRM) | HPLC-UV (Diode Array) |
| Primary Advantage | Superior isomer resolution via hard ionization fragmentation. | Highest sensitivity for trace analysis in complex bio-matrices. | Low operational cost; ubiquitous in QC labs. |
| Isomer Differentiation | Excellent (Distinct EI spectra) | Moderate (Requires extensive chromatography optimization) | Poor (Identical UV absorption spectra) |
| Limit of Detection (LOD) | 0.05 – 0.1 µg/mL | 0.005 – 0.01 µg/mL | 0.5 – 1.0 µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Matrix Effects | Low (Volatile extraction mitigates salts) | High (Ion suppression in ESI) | Moderate (Co-eluting UV absorbers) |
| Cost per Analysis | Moderate | High | Low |
Experimental Protocol: GC-MS Method & Validation
The following protocol outlines a self-validating system designed in strict compliance with the ICH Q2(R2) Validation of Analytical Procedures guidelines (updated March 2024 by the FDA and EMA) [2].
Phase A: Sample Preparation
Causality Check: We utilize liquid-liquid extraction (LLE) with a non-polar solvent to selectively partition the hydrophobic pyrimidine derivative away from polar reaction salts, preventing GC inlet contamination.
-
Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of HPLC-grade Ethyl Acetate to create a 1.0 mg/mL stock solution.
-
Vortex for 60 seconds to ensure complete dissolution.
-
Perform serial dilutions using Ethyl Acetate to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Filter all final solutions through a 0.22 µm PTFE syringe filter into amber GC autosampler vials.
Phase B: GC-MS Instrumental Conditions
Causality Check: A mid-polarity column (e.g., DB-5MS) is selected to leverage both boiling point and subtle dipole interactions, ensuring baseline separation of ethoxy-pyrimidine isomers.
-
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1.0 µL (Split ratio 10:1 to prevent column overloading).
-
Oven Temperature Program:
-
Initial hold at 80°C for 2 min.
-
Ramp at 15°C/min to 200°C, hold for 1 min.
-
Ramp at 25°C/min to 280°C, hold for 3 min (Total run time: ~17.2 min).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C; Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Target Ions: m/z 182 (Molecular Ion, [M]⁺), m/z 167 ([M-CH₃]⁺), and m/z 153 ([M-C₂H₅]⁺).
-
Phase C: ICH Q2(R2) Method Validation Workflow
Every step must demonstrate that the procedure is "fit for its intended purpose"[2].
-
Specificity: Inject a blank solvent (Ethyl Acetate) and a spiked sample. Verify that no interfering peaks co-elute at the retention time of 4,6-diethoxy-2-methylpyrimidine.
-
Linearity & Range: Inject calibration standards (0.1 to 50 µg/mL) in triplicate. Plot the peak area of m/z 182 against concentration. Acceptance criteria: Correlation coefficient (R²) ≥ 0.999.
-
LOD and LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve.
-
LOD=3.3×(σ/S)
-
LOQ=10×(σ/S)
-
-
Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at three levels (50%, 100%, 150% of the target concentration). Acceptance criteria: Mean recovery between 98.0% and 102.0%.
-
Precision (Repeatability): Perform six replicate injections of the 100% target concentration standard. Acceptance criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
Analytical Workflow Visualization
The following diagram maps the logical progression from sample introduction through ionization and regulatory validation.
Caption: Logical workflow of GC-MS analysis and ICH Q2(R2) validation for pyrimidine derivatives.
Conclusion
For the detection and quantification of 4,6-diethoxy-2-methylpyrimidine, GC-MS operating in EI-SIM mode provides a distinct analytical advantage over HPLC-UV and LC-MS/MS. By leveraging the molecule's inherent volatility and generating highly specific hard-ionization fragmentation patterns, analysts can achieve superior isomer differentiation. When validated strictly against the latest ICH Q2(R2) frameworks, this method guarantees the scientific integrity and reproducibility required for rigorous pharmaceutical quality control.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12415536, 4,6-diethoxy-2-methylPyrimidine" PubChem, [Link]. Accessed 20 March 2026.
-
U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." FDA, March 2024, [Link]. Accessed 20 March 2026.
Safety & Regulatory Compliance
4,6-diethoxy-2-methylPyrimidine proper disposal procedures
4,6-diethoxy-2-methylPyrimidine proper disposal procedures
Title: 4,6-Diethoxy-2-methylpyrimidine: Comprehensive Safety, Handling, and Disposal Guide
Executive Summary
For researchers and drug development professionals, 4,6-diethoxy-2-methylpyrimidine (CAS: 28824-75-1) serves as a critical intermediate in the synthesis of biologically active compounds. Because pyrimidine derivatives inherently possess the ability to act as potent chelating agents and interact with biological pathways[1], their release into the environment poses significant ecological and health risks. This guide provides authoritative, step-by-step operational protocols for the safe handling, experimental utilization, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.
Chemical Properties & Hazard Assessment
Before initiating any experimental workflow, personnel must understand the physical and hazardous characteristics of the compound to implement appropriate engineering controls.
| Property / Hazard | Specification |
| Chemical Name | 4,6-Diethoxy-2-methylpyrimidine |
| CAS Number | 28824-75-1 |
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| GHS Classification | Acute Toxicity (Oral)[2] |
| Precautionary Statements | P264 (Wash thoroughly after handling), P270 (Do not eat/drink/smoke when using), P301+P312 (If swallowed: Call poison center), P501 (Dispose of contents to approved plant)[2] |
Personal Protective Equipment (PPE) & Engineering Controls
The selection of PPE is not arbitrary; it is dictated by the compound's physical state and its potential routes of exposure during organic synthesis[3].
-
Engineering Controls: All handling, weighing, and solvent extraction must be performed inside a certified chemical fume hood. Causality: Fume hoods mitigate inhalation risks associated with the aerosolization of fine powders and the volatile organic solvents (e.g., ethyl acetate, dichloromethane) typically used to dissolve pyrimidine derivatives[4].
-
Eye/Face Protection: Chemical safety goggles with side shields. Causality: Protects against splash hazards during the transfer of saturated solutions or liquid waste.
-
Skin Protection: Nitrile gloves and a standard laboratory coat. Causality: Nitrile provides an effective barrier against the transdermal absorption of non-polar organic compounds and prevents systemic toxicity[3].
Standard Operating Procedure (SOP): Handling & Solubility Determination
To ensure data reproducibility and minimize waste generation, the following gravimetric protocol is the standard method for determining the equilibrium solubility of 4,6-diethoxy-2-methylpyrimidine in selected organic solvents prior to scaling up reactions[5].
Step-by-Step Methodology:
-
Saturation: Add an excess amount of 4,6-diethoxy-2-methylpyrimidine to a known volume of the chosen organic solvent in a tightly sealed glass vial. The presence of undissolved solid is crucial to guarantee a saturated state[5].
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the target temperature. Agitate until thermodynamic equilibrium is reached (typically 12–24 hours)[5].
-
Filtration: Allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe, and immediately pass it through a 0.22 µm PTFE syringe filter to remove undissolved particles. Causality: Failing to filter out micro-particulates will result in a false-positive overestimation of solubility[5].
-
Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish. Evaporate the solvent under a gentle stream of nitrogen inside a fume hood, or utilize a vacuum oven to ensure complete solvent removal without thermally degrading the pyrimidine solute[5].
-
Quantification: Weigh the dried solute and calculate the solubility (mg/mL).
Proper Disposal Procedures (Core Directive)
Under no circumstances should 4,6-diethoxy-2-methylpyrimidine or its solutions be disposed of down the drain[4]. Organic nitrogenous compounds are regulated under EPA/RCRA guidelines and must be subjected to thermal destruction (incineration) to break their chemical bonds and eliminate toxicity[6][7].
Step-by-Step Disposal Execution:
-
Waste Segregation: Determine the nature of the solvent used with the pyrimidine.
-
If mixed with solvents like dichloromethane or chloroform, designate it as Halogenated Organic Waste .
-
If mixed with solvents like ethanol, hexane, or ethyl acetate, designate it as Non-Halogenated Organic Waste .
-
Causality: Mixing halogenated and non-halogenated waste can cause dangerous exothermic cross-reactions and exponentially increases the financial cost of disposal at the facility level[8].
-
-
Containment: Collect the liquid waste in a sturdy, leak-proof, and chemically compatible container (e.g., HDPE or glass carboy).
-
Critical Rule: Fill the container to no more than ¾ full [8]. Causality: Leaving headspace prevents the container from rupturing due to vapor pressure expansion caused by ambient temperature fluctuations.
-
-
Labeling: Immediately attach an EPA/RCRA-compliant Hazardous Waste tag. If reusing a container, completely deface the original manufacturer's label[8]. Explicitly list "4,6-diethoxy-2-methylpyrimidine" and all associated solvents on the tag.
-
Satellite Accumulation: Store the waste container in a designated secondary containment bin. Ensure the cap is tightly sealed at all times unless actively adding waste. Do not store waste for more than 150 days[8].
-
Final Disposal (P501): Submit a pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be transported to an approved hazardous waste disposal facility for high-temperature incineration[2][8].
Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent environmental contamination.
-
Evacuate & Assess: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.
-
Containment: For liquid solutions, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.
-
Collection: Using non-sparking tools, sweep up the absorbed material and place it into a designated, sealable hazardous waste container.
-
Decontamination: Wash the spill surface thoroughly with soap and water. Collect all rinsate and contaminated PPE as hazardous waste.
Waste Management & Disposal Workflow
The following diagram illustrates the logical decision tree for the segregation and disposal of 4,6-diethoxy-2-methylpyrimidine waste streams.
Caption: Waste management and segregation workflow for 4,6-diethoxy-2-methylpyrimidine.
References
-
US Environmental Protection Agency (EPA). "RCRA Orientation Manual." EPA.gov.[Link]
-
Research Safety, Northwestern University. "Hazardous Waste Disposal Guide." Northwestern.edu.[Link]
-
International Journal of Current Microbiology and Applied Sciences. "Synthesis Some Pyrimidine Derivatives Act as Chelating Agents for Lead Masking." IJCMAS.[Link]
-
Annual Reviews. "HAZARDOUS WASTE DISPOSAL: Emerging Technologies and Public Policies to Reduce Public Health Risks." Annualreviews.org.[Link]
Sources
- 1. ijcmas.com [ijcmas.com]
- 2. Page loading... [guidechem.com]
- 3. 4,6-Dihydroxy-2-methylpyrimidine | High-Purity [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Comprehensive Safety and Handling Guide for 4,6-diethoxy-2-methylpyrimidine
Comprehensive Safety and Handling Guide for 4,6-diethoxy-2-methylpyrimidine
This guide provides essential safety and logistical information for the handling of 4,6-diethoxy-2-methylpyrimidine. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a deep, technically sound, and practical framework for its safe utilization in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for 4,6-diethoxy-2-methylpyrimidine, the following guidance is synthesized from data on structurally similar pyrimidine derivatives. A precautionary approach is therefore essential.
Hazard Assessment and Engineering Controls
Due to the lack of specific toxicological data for 4,6-diethoxy-2-methylpyrimidine, a thorough risk assessment is the critical first step before any handling.[1] The hazards associated with similar pyrimidine compounds include skin and eye irritation, and potential harm if inhaled or swallowed.[2][3] Therefore, all operations should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[1][4][5]
Key Hazards of Related Pyrimidine Derivatives:
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
Harmful if swallowed.[2]
-
May cause an allergic skin reaction.[2]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to minimize exposure. The selection of appropriate PPE should be based on the specific laboratory activity and the associated risks.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust and splashes.[6][7] A face shield should be worn over goggles during procedures with a significant risk of splashing.[7] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves generally offer good short-term protection for handling pyrimidine derivatives.[4][5] For prolonged contact or when handling larger quantities, it is imperative to consult the glove manufacturer's chemical resistance guide.[7] Always inspect gloves for any signs of degradation, such as tears or holes, before use.[7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin.[6][7] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[7] |
| Respiratory Protection | N95 or Higher Respirator | In situations where engineering controls cannot adequately control exposure, or during spill cleanup, a NIOSH-approved respirator should be used.[3][6] |
Safe Handling and Operational Workflow
A systematic workflow is essential for ensuring safety and preventing contamination. The following diagram outlines the standard operating procedure for the safe handling of 4,6-diethoxy-2-methylpyrimidine from receipt to disposal.
Caption: Workflow for the safe handling of 4,6-diethoxy-2-methylpyrimidine.
Step-by-Step Handling Procedures:
-
Preparation:
-
Donning PPE:
-
Don a lab coat, ensuring it is fully buttoned.[7]
-
Put on safety goggles.
-
Wash and dry hands thoroughly before putting on the first pair of nitrile gloves. If double-gloving, put on the second pair.
-
-
Weighing and Transfer:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
Spill and Emergency Procedures
In case of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the Safety Data Sheet for a similar compound.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[8]
Disposal Plan
Proper waste management is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste: Unused 4,6-diethoxy-2-methylpyrimidine and any solutions containing it must be disposed of as hazardous chemical waste.[7]
-
Contaminated Materials: All items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, are considered contaminated and must be disposed of as hazardous waste.[7]
All disposals must be in accordance with local, state, and federal regulations.
Caption: Disposal pathway for 4,6-diethoxy-2-methylpyrimidine and associated waste.
References
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]
-
4,6-Dihydroxy-2-Methylpyrimidine, 99% - Material Safety Data Sheet. Cole-Parmer. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
